(2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 3-methylphenylamine under acidic conditions to form the imine intermediate. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 8-hydroxy-2H-chromene-3-carboxamide derivatives.
Reduction: Formation of N-acetyl-8-methoxy-2-[(3-methylphenyl)amino]-2H-chromene-3-carboxamide.
Substitution: Formation of various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
(2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-4-thiazolidinone
- (2Z)-8-methyl-3-[(4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)imino]-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate
Uniqueness
Compared to similar compounds, (2Z)-N-acetyl-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-6-4-8-15(10-12)22-20-16(19(24)21-13(2)23)11-14-7-5-9-17(25-3)18(14)26-20/h4-11H,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPIILLIDBVXAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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